4-Methoxy-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
4-Methoxy-6-(trifluoromethyl)pyridin-3-amine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives typically involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a pyridine in their structure .Scientific Research Applications
Chemoselective Synthesis of Pyrroles
The compound is used in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, a process that boasts high yields, mild reaction conditions, and environmental friendliness. This synthesis utilizes 4-Methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines and is significant due to its high efficiency and range of primary amines that can be used in the reaction (Aquino et al., 2015).
Copolymerization Catalysis
The compound serves as a part of catalyst systems like amine-bis(phenolate) chromium(III) chloride complexes that are crucial in the copolymerization of cyclohexene oxide and carbon dioxide. These catalysts yield low molecular weight polycarbonates with narrow dispersities, indicating their efficiency and specificity in the polymerization process (Devaine-Pressing et al., 2015).
Formation of Hypervalent Complexes
The compound partakes in the formation of hypervalent complexes through intermolecular silicon-nitrogen interactions. These complexes have applications in supramolecular chemistry due to the modulable binding modes and strengths, offering a versatile approach in designing molecular assemblies (Nakash et al., 2005).
Mechanism of Action
Target of Action
Molecules with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The mode of action of 4-Methoxy-6-(trifluoromethyl)pyridin-3-amine involves key hydrogen bonding interactions with the protein. The presence of the -CF3 group lowers the pKa of the cyclic carbamate, which enhances the molecule’s interaction with its target .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Future Directions
Properties
IUPAC Name |
4-methoxy-6-(trifluoromethyl)pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-5-2-6(7(8,9)10)12-3-4(5)11/h2-3H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDNXPAWWBBTED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1702059-31-1 | |
Record name | 4-methoxy-6-(trifluoromethyl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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